molecular formula C20H30N2O3S B5557841 4-[3-(benzylthio)propanoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol

4-[3-(benzylthio)propanoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol

Cat. No. B5557841
M. Wt: 378.5 g/mol
InChI Key: DQFCWFWUPCXLEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions, including cycloadditions and rearrangements. For instance, the synthesis of pyrrolidines and tetrahydro-1H-azepines from quaternary salts demonstrates the use of N-ylides under specific conditions, showcasing a method that could potentially apply to the synthesis of our compound of interest (Soldatova et al., 2008).

Molecular Structure Analysis

The analysis of molecular structures is crucial in understanding the chemical behavior of compounds. X-ray crystallography and NMR spectroscopy are among the key techniques used. For similar compounds, these techniques have elucidated complex structures, providing insights into their chemical reactivity and potential applications (George et al., 1998).

Chemical Reactions and Properties

Compounds in this category participate in various chemical reactions, including cycloadditions and sigmatropic rearrangements, leading to the formation of complex heterocycles. Such reactions are pivotal in the synthesis of compounds with potential biological activity (Katritzky et al., 2001).

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

One significant application lies in the realm of synthetic chemistry, where compounds with structures similar to "4-[3-(benzylthio)propanoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol" are utilized in the synthesis of complex molecules. For instance, Soldatova et al. (2008) explored the generation of N-ylides from quaternary salts, leading to the formation of substituted pyrrolidines and tetrahydroazepines, showcasing the compound's utility in heterocyclic chemistry transformations (Soldatova et al., 2008).

Electropolymerization and Material Science

Another application area is in the development of conducting polymers. Sotzing et al. (1996) discussed the synthesis of derivatized bis(pyrrol-2-yl) arylenes for electropolymerization, highlighting the compound's potential in creating materials with low oxidation potentials, which are beneficial for stable conducting polymers (Sotzing et al., 1996).

Catalytic Applications and Organic Reactions

The compound also finds applications in catalysis and organic reactions. Asami et al. (2015) utilized similar 1,4-amino alcohols in the enantioselective addition of diethylzinc to aldehydes, indicating the potential of "4-[3-(benzylthio)propanoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol" in asymmetric synthesis and catalytic processes (Asami et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, some pyrrolidine derivatives are used as selective androgen receptor modulators (SARMs) .

properties

IUPAC Name

3-benzylsulfanyl-1-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c23-19(8-13-26-14-18-6-2-1-3-7-18)22-11-12-25-17-20(24,16-22)15-21-9-4-5-10-21/h1-3,6-7,24H,4-5,8-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFCWFWUPCXLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CN(CCOC2)C(=O)CCSCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Benzylthio)propanoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol

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